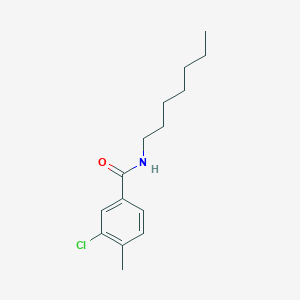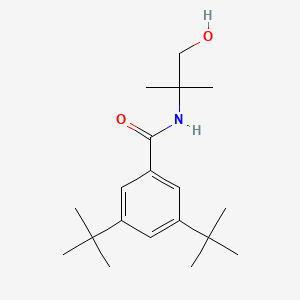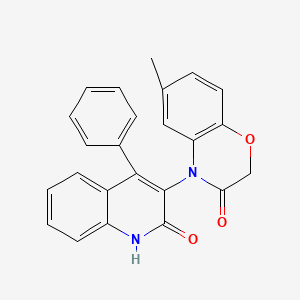![molecular formula C23H22ClN5O2S B4616189 2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4616189.png)
2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide
Descripción general
Descripción
This compound likely belongs to a class of chemicals that have been synthesized for exploring their potential biological activities. These molecules often contain multiple functional groups like pyrazole, quinazolinyl, and acetamide, which are known for their significance in pharmaceutical chemistry due to their diverse biological activities.
Synthesis Analysis
Synthesis of similar complex molecules typically involves multi-step reactions starting from simple precursors. For example, Berest et al. (2011) described the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides through aminolysis and alkylation reactions, demonstrating the intricate process of constructing similar quinazolinyl-based compounds (Berest et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family can be elucidated using spectroscopic methods such as NMR, IR, and Mass Spectroscopy. Xiao-lon (2015) detailed the characterization of a related compound, showcasing how single-crystal X-ray diffraction can provide insights into the molecular conformation and the crystal packing (Xiao-lon, 2015).
Chemical Reactions and Properties
The chemical reactions involving these compounds are diverse, including aminolysis, alkylation, and cyclization, which are essential for modifying the chemical structure to achieve desired biological activities. The research by Kovalenko et al. (2011) on similar quinazolinyl derivatives highlights the versatility of these compounds in chemical synthesis (Kovalenko et al., 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for determining the compound's suitability for further application. These properties are often influenced by the molecular structure and can be studied through methods like X-ray crystallography and differential scanning calorimetry.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under various conditions, and functional group analysis, are key to understanding the compound's potential use in pharmaceuticals or materials science. Studies like those conducted by Narayana et al. (2016) on pyrazole derivatives offer valuable insights into the chemical behavior of related compounds (Narayana et al., 2016).
Aplicaciones Científicas De Investigación
Chloroacetamide Herbicides
Chloroacetamides, including compounds like alachlor and metazachlor, are known for their use as selective pre-emergent or early post-emergent herbicides. They are effective in controlling annual grasses and many broad-leaved weeds in various crops. This indicates that chloroacetamide derivatives, including potentially "2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide," could have applications in agricultural chemistry for weed management (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been utilized to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting potential applications in the development of antioxidant agents (Chkirate et al., 2019).
Synthesis and Biological Activity
Research on pyrazoline and pyrazole derivatives, including various chloroacetamide and pyrazolyl compounds, has demonstrated their synthesis and evaluated their antibacterial and antifungal activities. Such studies suggest that compounds with similar structural features might be explored for their potential antimicrobial properties (Hassan, 2013).
Propiedades
IUPAC Name |
2-[3-[2-(4-chloropyrazol-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-15-6-5-9-19(16(15)2)26-21(30)14-32-23-27-20-8-4-3-7-18(20)22(31)29(23)11-10-28-13-17(24)12-25-28/h3-9,12-13H,10-11,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFXKCFWFRVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)

![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)
![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)
![ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4616161.png)

![N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4616173.png)


![2-[(N,N-dimethylglycyl)amino]benzamide](/img/structure/B4616193.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4616204.png)
